rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC16517063
InChI: InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3
SMILES:
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol

rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans

CAS No.:

Cat. No.: VC16517063

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans -

Specification

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
IUPAC Name 1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3
Standard InChI Key BFSKWJXXCFDEDP-UHFFFAOYSA-N
Canonical SMILES CN1CC(C(C1)N)C2=CN=CN2C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine, reflects its bicyclic structure: a pyrrolidine ring substituted at the 3-position with an amine group and at the 4-position with a 1-methylimidazole moiety. The trans configuration of the stereocenters at C3 and C4 is critical for its spatial orientation, influencing potential biological interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC9H16N4\text{C}_9\text{H}_{16}\text{N}_4
Molecular Weight180.25 g/mol
IUPAC Name1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine
Canonical SMILESCN1CC(C(C1)N)C2=CN=CN2C
InChI KeyBFSKWJXXCFDEDP-UHFFFAOYSA-N
PubChem CID165869794

The SMILES string CN1CC(C(C1)N)C2=CN=CN2C encodes the connectivity, highlighting the methyl groups on both the pyrrolidine nitrogen (N1) and the imidazole ring (N2). The InChIKey confirms the compound’s unique stereochemical fingerprint, critical for database searches and reproducibility.

Physicochemical Characteristics

While experimental data on solubility, logP, and pKa are unavailable in the provided sources, the molecular weight (180.25 g/mol) and polar surface area (estimated via SMILES) suggest moderate hydrophilicity. The imidazole ring (pKa6.95\text{p}K_a \approx 6.95) may confer pH-dependent solubility, a trait common to heterocyclic amines.

Synthesis and Production

Table 2: Hypothetical Synthesis Steps

StepProcessReagents/Conditions
1Pyrrolidine ring formationAmmonia, alkylating agents
2Imidazole couplingPd catalysis, Buchwald-Hartwig
3Stereochemical resolutionChiral HPLC or enzymatic resolution

Related Compounds and Analogues

Structural Analogues

  • Teriflunomide: Shares a pyrrolidine core but lacks the imidazole moiety.

  • Cimetidine: An imidazole-containing drug, highlighting the pharmacophore’s versatility.

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